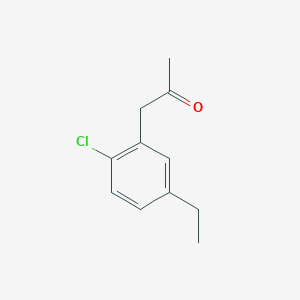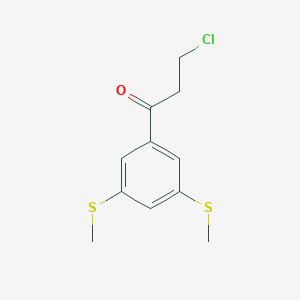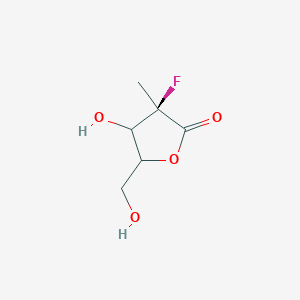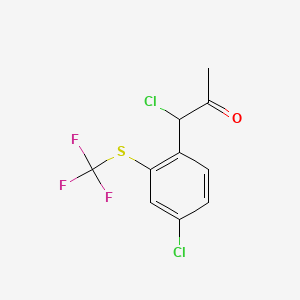
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, two hydroxyl groups, and a ketone group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,4-dihydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include alcohols and reduced ketones.
Applications De Recherche Scientifique
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-propanol: Similar in structure but lacks the phenyl ring and additional hydroxyl group.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar but with different positioning of the hydroxyl group.
1-Bromo-1-(2-hydroxyphenyl)propan-2-one: Similar but with only one hydroxyl group.
Uniqueness
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is unique due to the presence of two hydroxyl groups on the phenyl ring, which enhances its reactivity and potential applications in various fields. The combination of bromine, hydroxyl, and ketone groups makes it a versatile compound for synthetic and research purposes.
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
1-bromo-1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |
Clé InChI |
GNWDXSCIZGNZTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)





